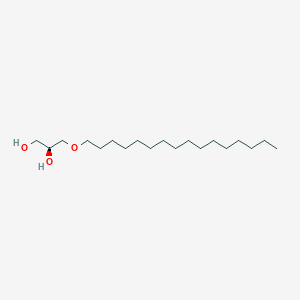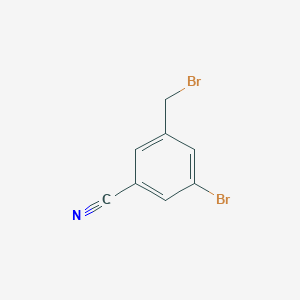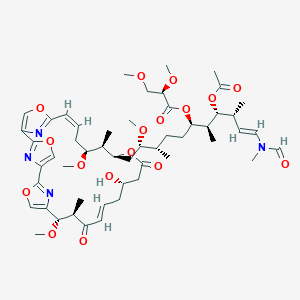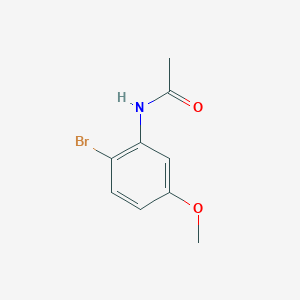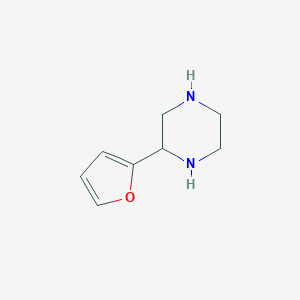
N,N,3,4-Tetramethylpiperazine-1-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N,N,3,4-Tetramethylpiperazine-1-carboxamide, also known as TEMP, is a chemical compound that belongs to the class of piperazine derivatives. It is widely used in scientific research for its unique properties and applications.
Mechanism of Action
The mechanism of action of N,N,3,4-Tetramethylpiperazine-1-carboxamide is not fully understood. However, it is believed to act as a nucleophile due to the presence of the carbonyl group in its structure. This compound can undergo various chemical reactions such as acylation, alkylation, and Michael addition. It can also form complexes with metal ions, which can be used in catalytic reactions.
Biochemical and Physiological Effects:
This compound has been shown to have low toxicity and is generally considered safe for use in scientific research. It is metabolized in the liver and excreted in the urine. This compound has been reported to have antioxidant and anti-inflammatory properties, which may make it useful in the treatment of various diseases.
Advantages and Limitations for Lab Experiments
N,N,3,4-Tetramethylpiperazine-1-carboxamide has several advantages for use in lab experiments. It is a stable compound that can be easily synthesized and purified. It has a wide range of applications in organic synthesis, bioimaging, and biosensing. However, it also has some limitations. Its solubility in water is limited, which can make it difficult to use in aqueous reactions. It is also relatively expensive compared to other reagents.
Future Directions
There are several future directions for the use of N,N,3,4-Tetramethylpiperazine-1-carboxamide in scientific research. One potential application is in the development of new drugs for the treatment of various diseases. This compound can be used as a building block in the synthesis of novel compounds with improved efficacy and safety profiles. Another direction is in the development of new fluorescent probes and dyes for bioimaging and biosensing applications. This compound can be modified to incorporate different functional groups, which can lead to the development of new probes with improved sensitivity and specificity. Overall, this compound has great potential for use in various fields of scientific research.
Synthesis Methods
The synthesis of N,N,3,4-Tetramethylpiperazine-1-carboxamide involves the reaction of 1,4-dimethylpiperazine with formic acid in the presence of a catalyst such as palladium on carbon. The reaction yields N,N,3,4-tetramethylpiperazine-1-carboxylic acid, which is then converted to this compound through the reaction with thionyl chloride and dimethylamine. The purity of the final product can be improved through recrystallization.
Scientific Research Applications
N,N,3,4-Tetramethylpiperazine-1-carboxamide is widely used in scientific research as a reagent, intermediate, and building block in the synthesis of various organic compounds. It has been used in the synthesis of novel antitumor agents, antifungal agents, and antiviral agents. This compound has also been used in the preparation of fluorescent probes and dyes for bioimaging and biosensing applications.
properties
CAS RN |
114649-88-6 |
|---|---|
Molecular Formula |
C9H19N3O |
Molecular Weight |
185.27 g/mol |
IUPAC Name |
N,N,3,4-tetramethylpiperazine-1-carboxamide |
InChI |
InChI=1S/C9H19N3O/c1-8-7-12(6-5-11(8)4)9(13)10(2)3/h8H,5-7H2,1-4H3 |
InChI Key |
GCONWMBEYLCIIX-UHFFFAOYSA-N |
SMILES |
CC1CN(CCN1C)C(=O)N(C)C |
Canonical SMILES |
CC1CN(CCN1C)C(=O)N(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![1-[2-(Benzhydryloxy)ethyl]piperidine-4-acetic acid ethyl ester](/img/structure/B54313.png)
